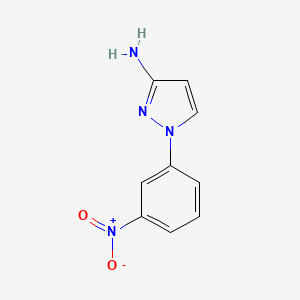
4-ethyl-3-methylquinoline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-3-methylquinoline and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 4-ethyl-3-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their biological activities and are widely used in pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-ethyl-3-methylquinoline can be synthesized from aniline and propanol using modified USY zeolite catalysts. The reaction involves the formation of N-phenylpropan-1-imine as a key intermediate, which further reacts to form 2-ethyl-3-methylquinoline . The reaction conditions typically involve high temperatures and the presence of Lewis acid sites on the catalyst.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions .
Industrial Production Methods: The industrial production of 4-ethyl-3-methylquinoline involves similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield . For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions: 4-ethyl-3-methylquinoline undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
2,4,6-trinitrophenol primarily undergoes nitration and reduction reactions. It can be reduced to picramic acid using reducing agents like sodium sulfide .
Major Products: The major products formed from the reactions of 4-ethyl-3-methylquinoline include halogenated quinolines, quinoline N-oxides, and reduced quinoline derivatives . For 2,4,6-trinitrophenol, the major products include picramic acid and various nitroaromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-ethyl-3-methylquinoline has significant applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is also used in the synthesis of complex organic molecules and as a ligand in coordination chemistry . In the field of agrochemicals, it is used as an intermediate for the synthesis of pesticides and herbicides .
2,4,6-trinitrophenol is widely used in the explosives industry due to its high explosive power. It is also used as a reagent in chemical analysis and as a precursor for the synthesis of dyes and other nitroaromatic compounds .
Wirkmechanismus
The mechanism of action of 4-ethyl-3-methylquinoline involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The molecular pathways involved include the inhibition of DNA synthesis and disruption of cellular metabolism .
2,4,6-trinitrophenol exerts its effects primarily through its explosive properties. Upon detonation, it undergoes rapid decomposition, releasing a large amount of energy in the form of heat and gas . The molecular targets involved in its explosive mechanism include the nitro groups, which undergo rapid oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
4-ethyl-3-methylquinoline can be compared with other quinoline derivatives such as 2-methylquinoline and 3-ethylquinoline. These compounds share similar chemical structures but differ in their biological activities and applications . For example, 2-methylquinoline is known for its antimalarial properties, while 3-ethylquinoline is used in the synthesis of dyes and pigments .
2,4,6-trinitrophenol is similar to other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and 3,5-dinitrobenzoic acid. These compounds share similar explosive properties but differ in their chemical structures and applications . TNT, for example, is widely used in military applications, while 3,5-dinitrobenzoic acid is used in chemical synthesis .
Eigenschaften
CAS-Nummer |
5659-29-0 |
|---|---|
Molekularformel |
C18H16N4O7 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
4-ethyl-3-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H13N.C6H3N3O7/c1-3-10-9(2)8-13-12-7-5-4-6-11(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H |
InChI-Schlüssel |
AZQZXNGKZGBETE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC2=CC=CC=C21)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)


![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)



![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)


![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
